

aluminum phthalocyanine chloride cell death mechanism apoptosis verification

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Compound Focus: Aluminum phthalocyanine chloride

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Experimental Evidence for Apoptosis Induction

The table below summarizes key experimental findings that verify the pro-apoptotic mechanism of AlPcS₄Cl-mediated Photodynamic Therapy (PDT).

Experimental Metric	Experimental Method/Assay	Key Findings Post-AlPcS ₄ Cl-PDT	Research Context
Cell Viability & Cytotoxicity	ATP cell viability assay; Lactate dehydrogenase (LDH) release assay [1] [2]	Significant reduction in cell viability; increase in cytotoxicity [1] [2].	<i>In vitro</i> , human oesophageal cancer cells (HKESC-1) [1] [2].
ROS Production	Cellular reactive oxygen species (ROS) assay [1] [3] [2]	Significant increase in intracellular ROS levels [1] [3] [2].	<i>In vitro</i> , human oesophageal cancer cells & cancer stem cells (CSCs) [1] [3] [2].
Mitochondrial Membrane Potential ($\Delta\Psi_m$)	Rhodamine-123 flow cytometry analysis [3] [2]	Disruption/decrease in mitochondrial membrane potential [3] [2].	<i>In vitro</i> , human oesophageal cancer cells & CSCs [3] [2].

Experimental Metric	Experimental Method/Assay	Key Findings Post-AIPcS ₄ Cl-PDT	Research Context
Cytochrome c Release	Analysis of cytochrome c levels [1] [2]	Increased efflux of cytochrome c from mitochondria [1] [2].	<i>In vitro</i> , human oesophageal cancer cells [1] [2].
Caspase Activation	Caspase-Glo 3/7 fluorometric assay [1] [3] [2]	Increased activity of executioner caspases 3 and 7 [1] [3] [2].	<i>In vitro</i> , human oesophageal cancer cells & CSCs [1] [3] [2].
Mode of Cell Death	Annexin V-FITC/PI double-staining flow cytometry [1] [3] [2]	Induction of early and late apoptosis [1] [3] [2].	<i>In vitro</i> , human oesophageal cancer cells & CSCs [1] [3] [2].
DNA Damage Response	Multi-color DNA damage kit; Analysis of ATM and γH2AX expression [1] [2] [4]	Increased DNA double-strand breaks; upregulation of ATM kinase [1] [2] [4].	<i>In vitro</i> , human oesophageal cancer cells & CSCs [1] [2] [4].
Cell Cycle Arrest	Muse cell cycle kit [1] [2] [4]	Arrest in the G ₀ /G ₁ phase [1] [2] [4].	<i>In vitro</i> , human oesophageal cancer cells & CSCs [1] [2] [4].

Detailed Experimental Protocols

For researchers looking to replicate or understand these findings, here is a detailed breakdown of the key experimental protocols used in these studies.

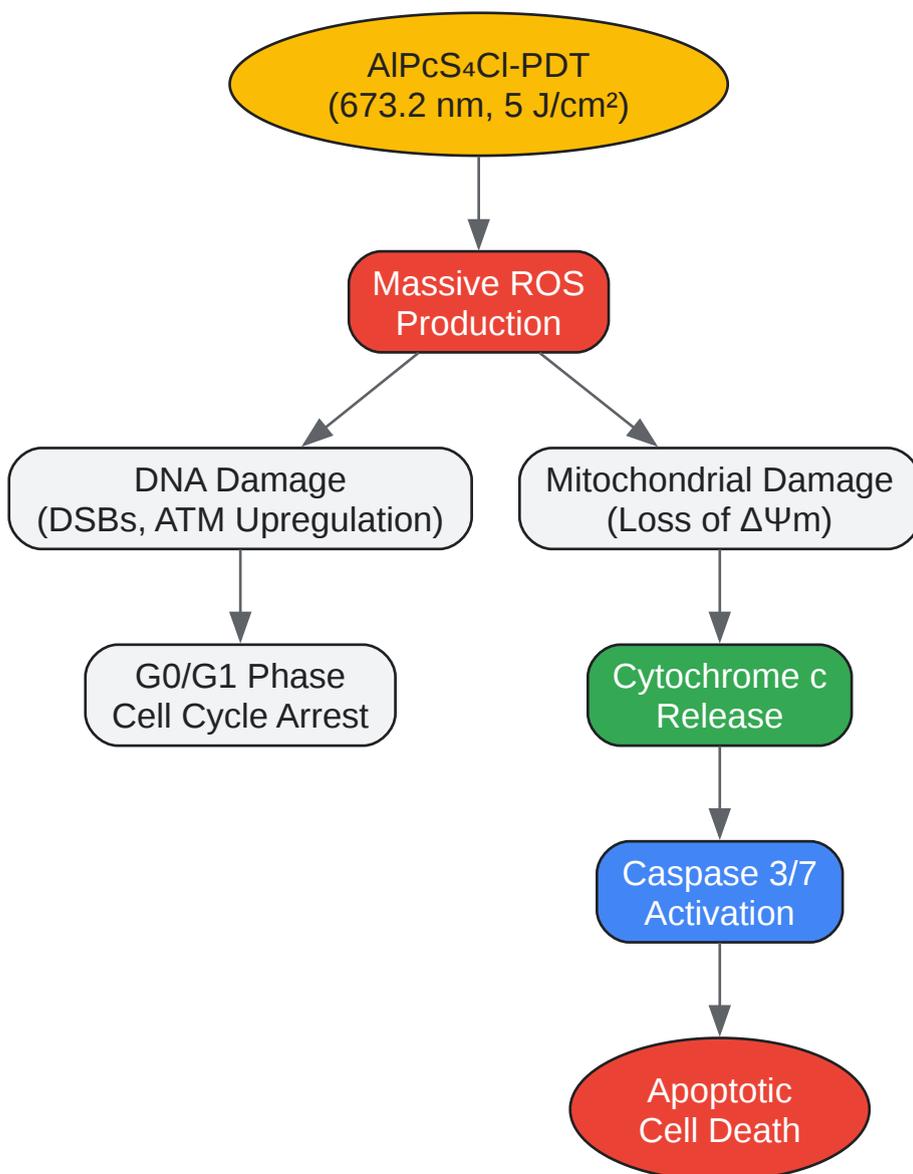
- Cell Line and Culture:** The primary model used was the **HKESC-1 human oesophageal cancer cell line** [1] [2]. Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics, and kept at 37°C in a humidified incubator with 5% CO₂ [2].
- Photosensitizer and Incubation:** **AIPcS₄Cl** was prepared as a stock solution in deionized water [2]. For experiments, cells were incubated with a concentration of **20 μM AIPcS₄Cl** for **4 hours** to allow

for cellular uptake [2].

- **Light Irradiation/PDT Parameters:** After incubation, cells were exposed to light from a **semiconductor laser diode** at a wavelength of **673.2 nm** and a fluency of **5 J/cm²** [1] [2]. Following irradiation, cells were typically returned to the incubator for a post-PDT period (e.g., 24 hours) before analysis [3].

Cell Death Signaling Pathway

The following diagram synthesizes the core apoptotic signaling pathway triggered by AlPcS₄Cl-PDT, as established across multiple studies.



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This intrinsic pathway is initiated by the light activation of AlPcS₄Cl, which generates reactive oxygen species (ROS) [1] [2]. The oxidative stress damages critical cellular components, leading to two concurrent events:

- **DNA Damage Response:** ROS cause DNA double-strand breaks, activating the ATM kinase pathway and subsequently inducing a pause in the cell cycle at the G₀/G₁ checkpoint [1] [2] [4].
- **Mitochondrial Apoptosis Pathway:** ROS also disrupt the mitochondria, causing a loss of membrane potential ($\Delta\Psi_m$). This leads to the release of cytochrome c into the cytoplasm, which triggers the activation of caspase-3 and caspase-7, the executioner proteins that systematically dismantle the cell in apoptosis [1] [3] [2].

Enhanced Strategies and Alternative Forms

Research is actively developing strategies to improve the efficacy and targeting of aluminum phthalocyanine.

- **Nanoparticle Conjugates:** A prominent strategy involves conjugating AlPcS₄Cl with **gold nanoparticles (AuNPs)** and functionalizing them with **anti-CD271 antibodies** to create a nano-immunoconjugate (NIC) [4]. This system enhances tumor targeting and cellular uptake, showing superior efficacy in eliminating oesophageal cancer stem cells (CSCs) by inducing the same apoptotic and DNA damage pathways more potently than the free photosensitizer [5] [4].
- **Other Aluminum Phthalocyanine Chlorides:** It is worth noting that other chlorinated metallophthalocyanines, such as **AlPcCl**, are also the subject of research, though primarily in the field of **organic semiconductors and OLEDs** [6]. While they share a similar core structure, their application and the study of their biological activity in this context are distinct from the sulfonated AlPcS₄Cl used for PDT.

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